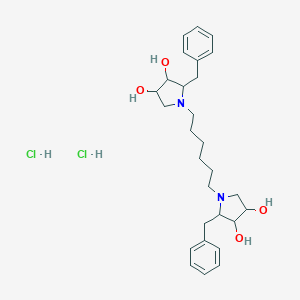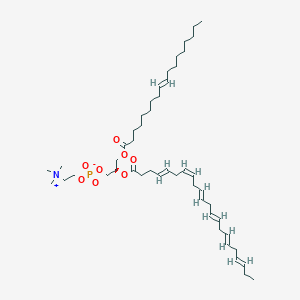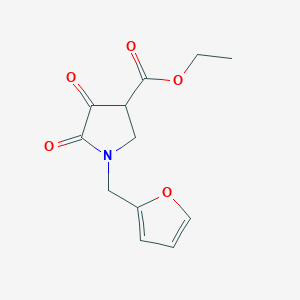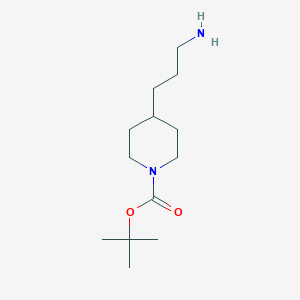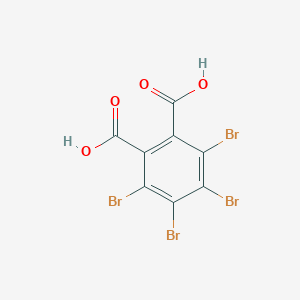
Tetrabromophthalic acid
Descripción general
Descripción
Tetrabromophthalic acid (TBPA) is a brominated derivative of phthalic acid, which is characterized by the presence of four bromine atoms attached to the benzene ring of the phthalic acid structure. It is an important compound in the field of supramolecular chemistry and materials science due to its ability to form various complexes with N-heterocycles, as demonstrated in the study of hydrogen bonding patterns in multi-component molecular solids formed by TBPA with selected N-heterocycles .
Synthesis Analysis
The synthesis of TBPA-related compounds often involves bromination reactions. For instance, the synthesis of tetrabromophthalic-1,2,3,4,5,6-U-14C anhydride includes a novel preparation of phthalic acid from benzene, followed by a multistep bromination process . Although the specific synthesis of TBPA is not detailed in the provided papers, the methodologies for synthesizing similar brominated aromatic compounds could be adapted for TBPA synthesis.
Molecular Structure Analysis
The molecular structure of TBPA-related compounds has been extensively studied using single crystal X-ray diffraction analysis. For example, the crystal structures of tetrachlorophthalic acid hemihydrate and tetrabromophthalic anhydride have been determined, revealing that the molecules are linked together by hydrogen bonds to form chains and sheets, which are then stacked by van der Waals forces . These structural analyses are crucial for understanding the properties and potential applications of TBPA.
Chemical Reactions Analysis
TBPA can react with various N-heterocycles to form new complexes, as shown in the investigation of hydrogen bonding patterns. These reactions afford a series of new complexes with amusing structural characteristics, where hydrogen bonds and π-π stacking interactions play a significant role in the formation of three-dimensional networks . The ability of TBPA to engage in such reactions makes it a versatile compound for constructing supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of TBPA and its derivatives are influenced by the presence of bromine atoms and the ability to form hydrogen bonds. The study of multi-component molecular solids formed by TBPA with N-heterocycles has shown that these complexes display interesting structural characteristics and thermal stability, as evidenced by thermogravimetric analysis . The bromine atoms in TBPA also facilitate the formation of strong hydrogen bonds, which are essential for the stability and assembly of the resulting supramolecular structures.
Aplicaciones Científicas De Investigación
Brominated Flame Retardants and PXR Activation Tetrabromophthalic acid derivatives are notable for their applications as brominated flame retardants. Studies have shown that certain derivatives, such as bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) and its metabolites, have potent agonist activity on pregnane X receptor (PXR), a nuclear receptor involved in detoxification processes. These compounds, including the metabolite mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), exhibit significant up-regulation of CYP3A4 expression via PXR activation. This up-regulation can lead to drug-drug interactions, altered bioavailability of pharmaceutical drugs, and potential endocrine disruption (Gramec Skledar et al., 2016).
Toxicity and Environmental Presence The toxicity and environmental presence of tetrabromophthalic acid derivatives have been a concern. For instance, TBPH, used as a replacement for certain polybrominated diphenyl ethers (PBDEs), has been found in indoor dust, indicating human exposure. A study reported that TBPH can be metabolized to TBMEHP, which induced maternal hypothyroidism, maternal hepatotoxicity, and increased multinucleated germ cells (MNGs) in fetal testes in a rat model. Furthermore, TBMEHP was observed to inhibit deiodinase activity and activate peroxisome proliferator-activated receptor (PPAR) mediated gene transcription, highlighting its potential for systemic toxicity (Springer et al., 2012).
Metabolism and Bioaccumulation The metabolism and bioaccumulation of TBPH and its derivatives have also been extensively studied. TBPH is poorly absorbed, minimally metabolized, and mainly eliminated via fecal route after oral administration. However, repeated exposure leads to accumulation in certain tissues like liver and adrenals, raising concerns about long-term exposure and toxicity (Knudsen et al., 2017).
Application in Material Synthesis Aside from their role as flame retardants, tetrabromophthalic acid derivatives have been used in material synthesis. For example, the synthesis of novel brominated chiral polyamides from 5-[4-(2-tetrabromophthalimidylpropanoylamino)benzoylamino]isophthalic acid and aromatic diamines has been reported. These polyamides are noted for their solubility, thermal stability, and optical activity, making them potential candidates for applications like chiral stationary phase in chromatography for separation of racemic mixtures (Rafiee & Mallakpour, 2016).
Effects on Lipid Metabolism and Human Health Risks The effects of TBPH and its metabolites on lipid metabolism and potential human health risks have been explored. For instance, TBPH and its metabolite TBMEHP have been shown to bind to zebrafish peroxisome proliferator-activated receptor γ (PPARγ), influencing lipid metabolism and disrupting energy homeostasis. This suggests potential implications for human health risks due to their ubiquitous environmental presence and the likelihood of chronic exposure (Guo et al., 2019).
Safety And Hazards
Tetrabromophthalic Acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
3,4,5,6-tetrabromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRDTMSOGDWMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |
| Record name | Tetrabromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043781 | |
| Record name | Tetrabromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromophthalic acid | |
CAS RN |
13810-83-8 | |
| Record name | Tetrabromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



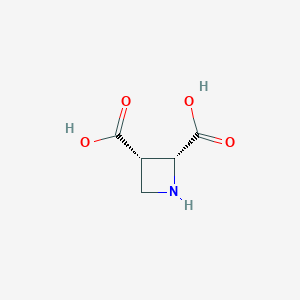
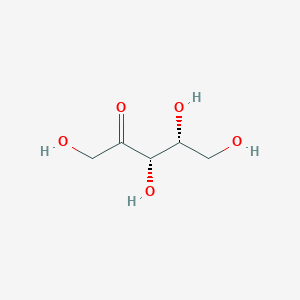

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)


